molecular formula C17H15BrN2O B2662520 (3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one CAS No. 202826-97-9

(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2662520
CAS No.: 202826-97-9
M. Wt: 343.224
InChI Key: CEOGKFMRGLBESU-UHFFFAOYSA-N
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Description

(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromoindole and 4-isopropylaniline.

    Condensation Reaction: The 5-bromoindole undergoes a condensation reaction with 4-isopropylaniline in the presence of a suitable catalyst, such as acetic acid, to form the imino intermediate.

    Cyclization: The imino intermediate is then subjected to cyclization under controlled conditions, typically involving heating and the use of a dehydrating agent, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imino derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of an imino group.

    tert-Butylamine: An aliphatic amine with different functional groups but similar reactivity in certain reactions.

    3-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group, offering different chemical properties and reactivity.

Uniqueness

(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one is unique due to the presence of both a bromine atom and an imino group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-bromo-3-(4-propan-2-ylphenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-10(2)11-3-6-13(7-4-11)19-16-14-9-12(18)5-8-15(14)20-17(16)21/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOGKFMRGLBESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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